Butanal, 3-chloro-, (R)- Butanal, 3-chloro-, (R)-
Brand Name: Vulcanchem
CAS No.: 61494-38-0
VCID: VC19511703
InChI: InChI=1S/C4H7ClO/c1-4(5)2-3-6/h3-4H,2H2,1H3/t4-/m1/s1
SMILES:
Molecular Formula: C4H7ClO
Molecular Weight: 106.55 g/mol

Butanal, 3-chloro-, (R)-

CAS No.: 61494-38-0

Cat. No.: VC19511703

Molecular Formula: C4H7ClO

Molecular Weight: 106.55 g/mol

* For research use only. Not for human or veterinary use.

Butanal, 3-chloro-, (R)- - 61494-38-0

Specification

CAS No. 61494-38-0
Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
IUPAC Name (3R)-3-chlorobutanal
Standard InChI InChI=1S/C4H7ClO/c1-4(5)2-3-6/h3-4H,2H2,1H3/t4-/m1/s1
Standard InChI Key FNFGGXQSVOJINC-SCSAIBSYSA-N
Isomeric SMILES C[C@H](CC=O)Cl
Canonical SMILES CC(CC=O)Cl

Introduction

Structural and Stereochemical Characteristics

Molecular Identity and Nomenclature

The compound is systematically named (3R)-3-chlorobutanal under IUPAC guidelines . Its structure comprises a four-carbon chain with a chlorine atom at the third position and an aldehyde functional group at the terminal carbon. The (R) designation arises from the Cahn-Ingold-Prelog (CIP) priority rules, which assign configurations based on atomic numbers of substituents. The chiral center at C3 adopts an (R) configuration due to the priority order: Cl > CH(CH3_3)CHO > CH2_2CHO > H .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Registry Number61494-38-0
DSSTox Substance IDDTXSID80428809
InChIKeyFNFGGXQSVOJINC-SCSAIBSYSA-N
SMILESCC@HCl
Molecular FormulaC4_4H7_7ClO

Three-Dimensional Conformation

The 3D structure, available via PubChem’s interactive model , reveals a staggered conformation that minimizes steric strain. The aldehyde group adopts a planar geometry, while the chlorine atom occupies an equatorial position relative to the chiral center. This spatial arrangement influences reactivity, particularly in nucleophilic additions and stereoselective transformations .

Physicochemical Properties

Computed Physicochemical Data

PubChem’s computational tools provide essential property predictions :

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight106.55 g/molPubChem 2.1
XLogP30.7XLogP3 3.0
Hydrogen Bond Donor Count0Cactvs 3.4.6.11
Rotatable Bond Count2Cactvs 3.4.6.11
Exact Mass106.0185425 DaPubChem 2.1

Reactivity and Stability

Stereochemical Analysis and Priority Assignments

Application of CIP Rules

The (R) configuration is determined by prioritizing substituents at C3:

  • Cl (Priority 1): Atomic number 17.

  • -CH(CH3_3)CHO (Priority 2): The adjacent carbonyl oxygen outranks methyl groups.

  • -CH2_2CHO (Priority 3): Fewer substituents than the branched chain.

  • H (Priority 4) .

Visualizing the molecule using Fischer projections confirms the (R) configuration when the lowest-priority group (H) is oriented away from the viewer .

Comparison to Related Compounds

Unlike 3-chloro-2-butanol (CID 11252) , which has a hydroxyl group at C2, (3R)-3-chlorobutanal lacks hydrogen-bonding capacity at C2, altering its solubility and reactivity profile .

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